molecular formula C9H8N2 B574113 1-(Pyridin-3-yl)cyclopropanecarbonitrile CAS No. 170734-10-8

1-(Pyridin-3-yl)cyclopropanecarbonitrile

Cat. No.: B574113
CAS No.: 170734-10-8
M. Wt: 144.177
InChI Key: LVXJPQLOHFBBHR-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C9H8N2 and a molecular weight of 144.17 . It is used for research and development purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a cyclopropane ring via a carbonitrile group . The Smiles Code for this compound is N#CC1(CC1)C2=CC=CN=C2 .

It has a boiling point of 306.7°C at 760 mmHg .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : It's used in the synthesis of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles through a cascade Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization, demonstrating its utility in creating complex organic structures (Demidov et al., 2021).

  • Study of Molecular Structures : Used in studying molecular structures like N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines to understand C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing, showing its relevance in crystallography and molecular interaction studies (Lai et al., 2006).

  • Creation of Hybrid Heterocycles : Involved in forming indole–cycloalkyl[b]pyridine-3-carbonitrile hybrid heterocycles, highlighting its role in creating structurally novel compounds potentially useful in pharmacology and material science (Muthu et al., 2018).

  • Development of Antimicrobial and Nematicidal Agents : Key in synthesizing polysubstituted cyclopropane derivatives showing significant antimicrobial activity, demonstrating its application in the development of new bioactive compounds (Banothu et al., 2015).

  • Inhibitors of SARS CoV-2 RdRp : Azafluorene derivatives, including compounds related to 1-(Pyridin-3-yl)cyclopropanecarbonitrile, have been studied for their potential as inhibitors of SARS CoV-2 RdRp, indicating its relevance in antiviral research (Venkateshan et al., 2020).

  • Photoluminescent Properties : Studies have explored its role in transition metal-cyanopyridine polymers, which exhibit strong photoluminescent emissions, useful in the field of materials science and photophysics (Chen et al., 2011).

  • Synthesis of Amino Acid Derivatives : Utilized in synthesizing N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, showing the compound's application in creating bioactive molecules with potential pharmacological uses (Girgis et al., 2004).

  • Asymmetric Catalytic Cyclopropanation : Used in the synthesis of chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalysts for asymmetric cyclopropanation of olefins and diazoacetates, showing its application in catalysis and organic synthesis (Nishiyama et al., 1995).

Safety and Hazards

The safety data sheet for 1-(Pyridin-3-yl)cyclopropanecarbonitrile suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

1-pyridin-3-ylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXJPQLOHFBBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663791
Record name 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170734-10-8
Record name 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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